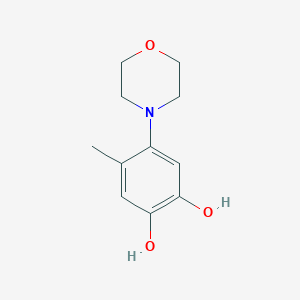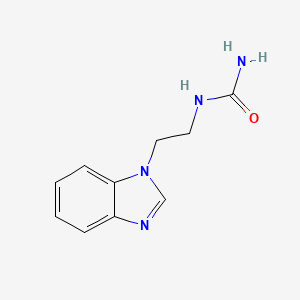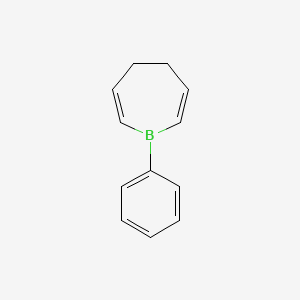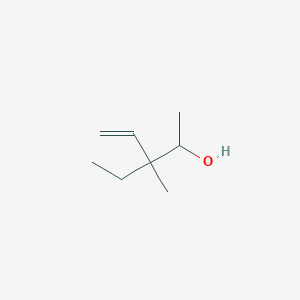
1,2-Benzenediol, 4-methyl-5-(4-morpholinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenediol, 4-methyl-5-(4-morpholinyl)- is an organic compound that belongs to the class of catechols. Catechols are characterized by the presence of a 1,2-benzenediol moiety. This compound is known for its unique chemical structure, which includes a morpholine ring attached to the benzene ring. The presence of the morpholine ring imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 4-methyl-5-(4-morpholinyl)- typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-benzenediol and 4-methylphenol as the primary starting materials.
Reaction with Morpholine: The 4-methylphenol is reacted with morpholine in the presence of a suitable catalyst to introduce the morpholine ring.
Oxidation: The resulting intermediate is then oxidized to form the final product, 1,2-Benzenediol, 4-methyl-5-(4-morpholinyl)-.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenediol, 4-methyl-5-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinones are the major products formed during oxidation.
Reduction: Hydroquinones are the primary products of reduction reactions.
Substitution: The products of substitution reactions depend on the nature of the substituent introduced.
Applications De Recherche Scientifique
1,2-Benzenediol, 4-methyl-5-(4-morpholinyl)- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Benzenediol, 4-methyl-5-(4-morpholinyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways related to cell signaling, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylcatechol: Similar in structure but lacks the morpholine ring.
3,4-Dihydroxytoluene: Another catechol derivative with different substituents.
Homocatechol: A catechol with a different substitution pattern.
Uniqueness
1,2-Benzenediol, 4-methyl-5-(4-morpholinyl)- is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
61155-53-1 |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
4-methyl-5-morpholin-4-ylbenzene-1,2-diol |
InChI |
InChI=1S/C11H15NO3/c1-8-6-10(13)11(14)7-9(8)12-2-4-15-5-3-12/h6-7,13-14H,2-5H2,1H3 |
Clé InChI |
FISMAGXKWLAPBH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N2CCOCC2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3E)-3-[(2-Chloroethyl)imino]-1,2,4-triazin-2(3H)-ol](/img/structure/B14599739.png)





![4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate](/img/structure/B14599773.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamide](/img/structure/B14599774.png)





